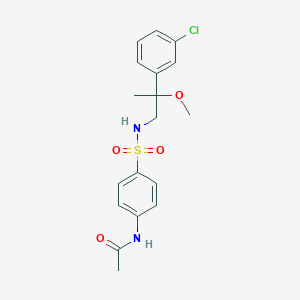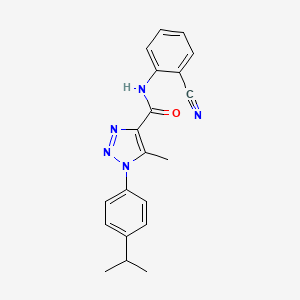
N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered in 1994 by Pfizer, Inc. and has since been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- The synthesis of triazole derivatives, including those related to N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide, involves the reaction of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride in dimethylformamide. This process yields compounds with potential pharmacological properties, including anticonvulsive activity, which could be useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).
- Research into the structural aspects and synthesis pathways of triazole compounds has provided insights into their chemical behavior and potential for modification, paving the way for the development of new molecules with targeted biological activities. For instance, studies on the synthesis and structural assessment of related triazole derivatives have facilitated the exploration of their complexation with metals, which could be relevant for pharmaceutical applications (Castiñeiras, García-Santos, & Saa, 2018).
Potential Biological Activities
- Triazole derivatives exhibit a range of biological activities, including antimicrobial properties. Novel syntheses of triazole carboxamides have led to compounds that show promise as antimicrobial agents against various pathogens. This research highlights the potential of triazole derivatives in developing new antimicrobial therapies (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
- The exploration of N-heterocyclic carbenes based on the triazolone structural motif indicates the versatility of triazole derivatives in synthesizing compounds with potential applications in catalysis and as ligands in metal complexes. This research expands the utility of triazole compounds beyond their known biological activities, suggesting their role in materials science and chemistry (Jonek, Diekmann, & Ganter, 2015).
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13(2)15-8-10-17(11-9-15)25-14(3)19(23-24-25)20(26)22-18-7-5-4-6-16(18)12-21/h4-11,13H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMXCCVQQSKTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)
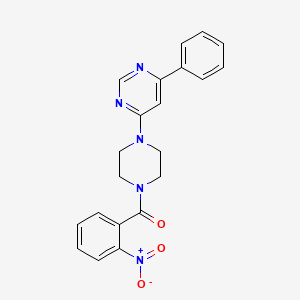
![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625648.png)


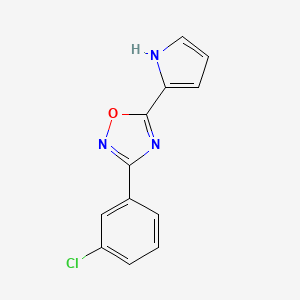
![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)

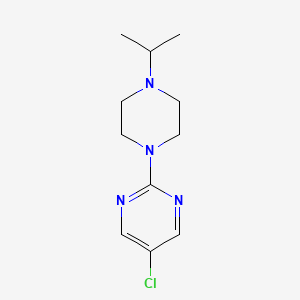

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride](/img/structure/B2625664.png)
